molecular formula C21H16Cl2N4O2 B11655075 2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

Cat. No.: B11655075
M. Wt: 427.3 g/mol
InChI Key: YADAOGGDORQDRB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is a complex organic compound that features a benzotriazole moiety linked to a chlorophenyl group via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The chlorophenyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is unique due to its combination of a benzotriazole moiety with chlorophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]acetamide

InChI

InChI=1S/C21H16Cl2N4O2/c1-13-10-19-20(26-27(25-19)16-6-2-14(22)3-7-16)11-18(13)24-21(28)12-29-17-8-4-15(23)5-9-17/h2-11H,12H2,1H3,(H,24,28)

InChI Key

YADAOGGDORQDRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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